molecular formula C16H28N2O4S2 B3558832 1-N,1-N,3-N,3-N-tetraethyl-4,6-dimethylbenzene-1,3-disulfonamide

1-N,1-N,3-N,3-N-tetraethyl-4,6-dimethylbenzene-1,3-disulfonamide

Cat. No.: B3558832
M. Wt: 376.5 g/mol
InChI Key: MLURDZCKNQLAGM-UHFFFAOYSA-N
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Description

1-N,1-N,3-N,3-N-Tetraethyl-4,6-dimethylbenzene-1,3-disulfonamide is a complex organic compound characterized by its unique structure, which includes two sulfonamide groups attached to a benzene ring substituted with ethyl and methyl groups

Properties

IUPAC Name

1-N,1-N,3-N,3-N-tetraethyl-4,6-dimethylbenzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4S2/c1-7-17(8-2)23(19,20)15-12-16(14(6)11-13(15)5)24(21,22)18(9-3)10-4/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLURDZCKNQLAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)C)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,1-N,3-N,3-N-tetraethyl-4,6-dimethylbenzene-1,3-disulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of ethyl and methyl groups. The process may include:

    Sulfonation: Benzene is treated with sulfuric acid to introduce sulfonic acid groups.

    Alkylation: The sulfonated benzene is then alkylated using ethyl and methyl halides under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-N,1-N,3-N,3-N-tetraethyl-4,6-dimethylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-N,1-N,3-N,3-N-tetraethyl-4,6-dimethylbenzene-1,3-disulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-N,1-N,3-N,3-N-tetraethyl-4,6-dimethylbenzene-1,3-disulfonamide involves its interaction with biological molecules through its sulfonamide groups. These groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active sites and preventing normal enzymatic activity. This mechanism is particularly relevant in its potential antimicrobial and therapeutic applications.

Comparison with Similar Compounds

  • N,N,N’,N’-Tetraethyl-1,3-propanediamine
  • N,N,N’,N’-Tetramethyl-1,4-butanediamine
  • N,N,N’,N’-Tetramethyl-1,6-hexanediamine

Comparison: 1-N,1-N,3-N,3-N-tetraethyl-4,6-dimethylbenzene-1,3-disulfonamide is unique due to its dual sulfonamide groups and the specific arrangement of ethyl and methyl substituents on the benzene ring. This structure imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for specialized applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-N,1-N,3-N,3-N-tetraethyl-4,6-dimethylbenzene-1,3-disulfonamide
Reactant of Route 2
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1-N,1-N,3-N,3-N-tetraethyl-4,6-dimethylbenzene-1,3-disulfonamide

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